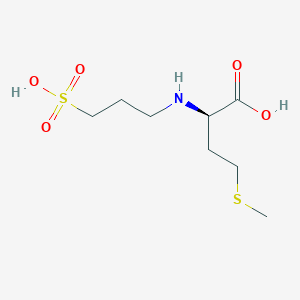![molecular formula C17H31NO3 B12524875 N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide CAS No. 669721-37-3](/img/structure/B12524875.png)
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide is a complex organic compound with a unique structure that includes a hydroxycyclopentyl group and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide typically involves the reaction of a cyclopentyl derivative with a dodecanamide precursor. The process may include steps such as:
Hydroxylation: of the cyclopentyl ring to introduce the hydroxy group.
Amidation: reaction where the hydroxycyclopentyl derivative reacts with a dodecanoyl chloride or similar reagent under controlled conditions to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of various substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The long aliphatic chain may interact with lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1S)-2-Hydroxycyclopentyl]-4-nitrobenzamide
- N-[(1S,2S)-2-Hydroxy-1-(4-hydroxybenzyl)propyl]-L-leucinamide
Uniqueness
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide is unique due to its specific combination of a hydroxycyclopentyl group and a long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
669721-37-3 |
|---|---|
Fórmula molecular |
C17H31NO3 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-[(1S,2S)-2-hydroxycyclopentyl]-3-oxododecanamide |
InChI |
InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-10-14(19)13-17(21)18-15-11-9-12-16(15)20/h15-16,20H,2-13H2,1H3,(H,18,21)/t15-,16-/m0/s1 |
Clave InChI |
RKYZEJJZFJEGAZ-HOTGVXAUSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)CC(=O)N[C@H]1CCC[C@@H]1O |
SMILES canónico |
CCCCCCCCCC(=O)CC(=O)NC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


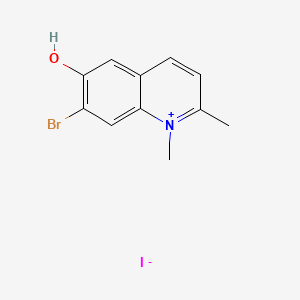
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
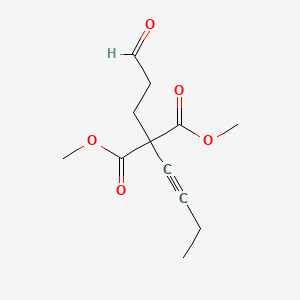
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
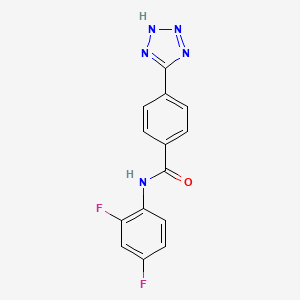
![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)

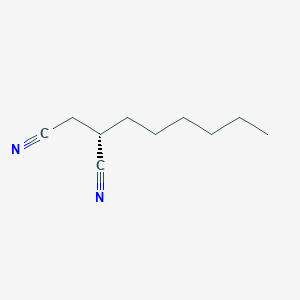
![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
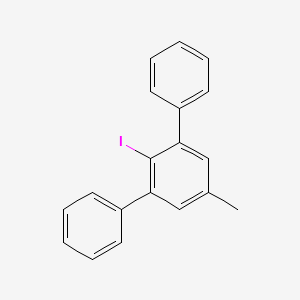
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)

![1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12524854.png)
